eIF4A3-IN-15

Description

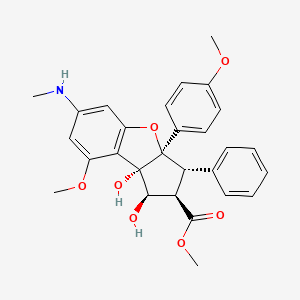

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H29NO7 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-6-(methylamino)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |

InChI |

InChI=1S/C28H29NO7/c1-29-18-14-20(34-3)24-21(15-18)36-28(17-10-12-19(33-2)13-11-17)23(16-8-6-5-7-9-16)22(26(31)35-4)25(30)27(24,28)32/h5-15,22-23,25,29-30,32H,1-4H3/t22-,23-,25-,27+,28+/m1/s1 |

InChI Key |

YXQHJBAHHCCSAR-GWNOIRNCSA-N |

Isomeric SMILES |

CNC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O |

Canonical SMILES |

CNC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Selective eIF4A3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a critical role in RNA metabolism as a core component of the exon junction complex (EJC). Its functions are integral to nonsense-mediated mRNA decay (NMD), a crucial cellular surveillance pathway that eliminates transcripts with premature termination codons. The dysregulation of eIF4A3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of a class of selective eIF4A3 inhibitors, the 1,4-diacylpiperazine derivatives. While the specific compound "eIF4A3-IN-15" was not identifiable in the public domain, this guide focuses on well-characterized analogs from the same chemical series, including compounds 2 , 52a , 53a , 1o , and 1q , which are extensively documented in scientific literature.

Core Mechanism of Action: Allosteric Inhibition of eIF4A3

Selective eIF4A3 inhibitors of the 1,4-diacylpiperazine class primarily function as allosteric inhibitors.[1][2] Unlike ATP-competitive inhibitors that bind to the enzyme's active site, these compounds bind to a distinct, non-ATP binding site on the eIF4A3 protein.[3][4] This allosteric binding induces a conformational change in eIF4A3, which in turn inhibits its ATPase and helicase activities.[1] The inhibition of these enzymatic functions is crucial as they are required for the remodeling of messenger ribonucleoprotein particles (mRNPs) during various RNA processing events.

A key consequence of inhibiting eIF4A3 is the suppression of nonsense-mediated mRNA decay (NMD).[3][5] By disrupting the function of the EJC, these inhibitors prevent the recognition and degradation of mRNAs containing premature termination codons. This leads to the stabilization and accumulation of such transcripts.

Quantitative Data on Inhibitor Potency and Selectivity

The following tables summarize the quantitative data for representative 1,4-diacylpiperazine-based eIF4A3 inhibitors.

Table 1: Inhibitor Potency against eIF4A3

| Compound | Target | Assay | IC50 (µM) | Reference |

| 52a | eIF4A3 | ATPase Assay | 0.26 | [1] |

| 53a | eIF4A3 | ATPase Assay | 0.20 | [1] |

| Compound 2 | eIF4A3 | ATPase Assay | 0.11 | [1] |

| 1o | eIF4A3 | ATPase Assay | 0.10 | [6] |

| 1q | eIF4A3 | ATPase Assay | 0.14 | [6] |

Table 2: Inhibitor Selectivity Profile

| Compound | Target | IC50 (µM) | Fold Selectivity (vs. eIF4A3) | Reference |

| Compound 2 | eIF4A1 | >100 | >909 | [1] |

| eIF4A2 | >100 | >909 | [1] | |

| DHX29 | >100 | >909 | [1] | |

| Brr2 | >100 | >909 | [1] | |

| 1o | eIF4A1 | >100 | >1000 | [6] |

| eIF4A2 | >100 | >1000 | [6] | |

| DHX29 | >100 | >1000 | [6] | |

| BRR2 | >100 | >1000 | [6] | |

| 1q | eIF4A1 | >100 | >714 | [6] |

| eIF4A2 | >100 | >714 | [6] | |

| DHX29 | >100 | >714 | [6] | |

| BRR2 | >100 | >714 | [6] |

Table 3: Binding Affinity and Cellular Activity

| Compound | Target | Assay | Kd (µM) | EC50 (µM) | NMD Inhibition | Reference |

| 53a | eIF4A3 | SPR | 0.043 | - | Yes | [7] |

| eIF4A3-IN-18 | eIF4F complex | myc-LUC | - | 0.0008 | - | [8] |

| tub-LUC | - | 0.035 | - | [8] | ||

| MBA-MB-231 cells | Growth Inhibition | - | 0.002 | - | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by eIF4A3 inhibitors and a typical experimental workflow for their characterization.

Detailed Experimental Protocols

eIF4A3 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of eIF4A3, which is inhibited by the compounds.

-

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric method.

-

Materials:

-

Recombinant human eIF4A3 protein.

-

Poly(U) RNA.

-

ATP.

-

Assay buffer: 20 mM HEPES-KOH (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

-

Malachite green reagent.

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture containing eIF4A3 and poly(U) RNA in the assay buffer.

-

Add test compounds at various concentrations (final DMSO concentration ≤ 1%).

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

eIF4A3 Helicase Activity Assay

This assay assesses the ability of eIF4A3 to unwind a double-stranded RNA substrate.

-

Principle: A fluorescence-based assay using a dsRNA substrate with a fluorophore and a quencher on opposite strands. Upon unwinding by the helicase, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Materials:

-

Recombinant human eIF4A3 protein.

-

dsRNA substrate (e.g., a short RNA duplex with a 3' overhang, labeled with a fluorophore like Cy3 and a quencher like BHQ).

-

ATP.

-

Assay buffer: As described for the ATPase assay.

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

In a microplate, combine eIF4A3 and the dsRNA substrate in the assay buffer.

-

Add test compounds at various concentrations.

-

Pre-incubate the mixture at room temperature.

-

Initiate the unwinding reaction by adding ATP.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

The initial rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

Determine the IC50 values by plotting the initial rates against the inhibitor concentrations.

-

Nonsense-Mediated mRNA Decay (NMD) Luciferase Reporter Assay

This cell-based assay measures the effect of inhibitors on the NMD pathway.[9][10][11]

-

Principle: Cells are transfected with two reporter constructs: one expressing a luciferase gene with a premature termination codon (PTC), making it a substrate for NMD, and a second luciferase (e.g., Renilla) as a transfection control. Inhibition of NMD stabilizes the PTC-containing mRNA, leading to increased luciferase activity.[9]

-

Materials:

-

HEK293T or other suitable human cell line.

-

Dual-luciferase reporter plasmids (e.g., psiCHECK-2) with and without a PTC in the primary luciferase open reading frame.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Dual-Glo Luciferase Assay System (Promega).

-

Test compounds.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Transfect the cells with the NMD reporter and control plasmids.

-

After a suitable incubation period (e.g., 24 hours), treat the cells with various concentrations of the test compound.

-

Incubate for an additional period (e.g., 6-24 hours).

-

Lyse the cells and measure the activities of both luciferases using a luminometer according to the manufacturer's protocol.

-

Calculate the ratio of the NMD-sensitive luciferase to the control luciferase. An increase in this ratio indicates NMD inhibition.

-

Surface Plasmon Resonance (SPR) Assay

SPR is used to characterize the direct binding of inhibitors to eIF4A3 and to determine binding kinetics.[3][4][12]

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (eIF4A3), allowing for real-time, label-free analysis of the interaction.[12]

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant human eIF4A3 protein.

-

Immobilization buffers (e.g., acetate buffer, pH 4.5).

-

Amine coupling kit (EDC, NHS).

-

Running buffer: HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant).

-

Test compounds.

-

-

Procedure:

-

Immobilize recombinant eIF4A3 onto the sensor chip surface via amine coupling.

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the compound solutions over the sensor surface at a constant flow rate and monitor the binding response (association phase).

-

Inject running buffer without the compound to monitor the dissociation of the compound from the protein (dissociation phase).

-

Regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer).

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cell Viability Assay (e.g., MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the eIF4A3 inhibitors on cancer cell lines.[7][13]

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[13]

-

Materials:

-

Cancer cell lines (e.g., HCT-116).

-

Cell culture medium and supplements.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Test compounds.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

The 1,4-diacylpiperazine derivatives represent a novel class of selective, allosteric inhibitors of eIF4A3. Their mechanism of action, centered on the inhibition of eIF4A3's ATPase and helicase activities, leads to the suppression of nonsense-mediated mRNA decay. This detailed technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to further investigate the therapeutic potential of targeting eIF4A3 in cancer and other diseases characterized by aberrant RNA metabolism. The provided methodologies and visualizations serve as a comprehensive resource for the continued development and characterization of this promising class of inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation | Life Science Alliance [life-science-alliance.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. physiology.elte.hu [physiology.elte.hu]

The Disruption of the Exon Junction Complex by Selective eIF4A3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Exon Junction Complex (EJC) is a crucial multiprotein assembly deposited onto messenger RNA (mRNA) during splicing, playing a pivotal role in post-transcriptional gene regulation, including mRNA export, localization, translation, and nonsense-mediated mRNA decay (NMD). At the heart of the EJC lies the DEAD-box RNA helicase eIF4A3, which serves as a scaffold for the core EJC components. The targeted inhibition of eIF4A3 presents a compelling strategy for modulating EJC-dependent pathways, with significant therapeutic implications, particularly in oncology. This technical guide provides an in-depth analysis of the effects of selective eIF4A3 inhibitors on EJC formation and function, with a focus on the class of 1,4-diacylpiperazine derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. While specific data for a compound designated "eIF4A3-IN-15" is not publicly available, this guide leverages data from extensively studied selective eIF4A3 inhibitors to provide a comprehensive overview for researchers in the field.

The Exon Junction Complex: A Master Regulator of mRNA Fate

The EJC is a dynamic molecular machine that is assembled on pre-mRNA in the nucleus as a consequence of splicing. It is deposited approximately 20-24 nucleotides upstream of exon-exon junctions and acts as a mobile platform that influences the entire lifecycle of an mRNA molecule.[1][2][3]

Core Components and Assembly

The canonical EJC is composed of a core of four proteins:

-

eIF4A3 (DDX48): A DEAD-box RNA helicase that directly binds to mRNA and serves as the foundation for the complex.[1][4]

-

MAGOH and RBM8A (Y14): These two proteins form a stable heterodimer that locks eIF4A3 onto the mRNA, inhibiting its ATPase activity and stabilizing the EJC.[4]

-

CASC3 (MLN51 or Barentsz): The final core component to be recruited, completing the formation of the stable EJC.

The assembly of the EJC is a highly regulated process that begins in the spliceosome. The splicing factor CWC22 is essential for the initial recruitment of eIF4A3 to the spliceosome.[5] Following the catalytic steps of splicing, the MAGOH/RBM8A heterodimer joins eIF4A3, and finally, CASC3 is incorporated to form the mature EJC, which is then released with the spliced mRNA.

Downstream Functions of the EJC

Once assembled, the EJC orchestrates several critical post-transcriptional processes:

-

Nonsense-Mediated mRNA Decay (NMD): The EJC is a key player in this mRNA surveillance pathway. If a premature termination codon (PTC) is present in an mRNA, the ribosome will stall upstream of a downstream EJC. This triggers the recruitment of NMD factors, leading to the degradation of the aberrant transcript and preventing the synthesis of potentially harmful truncated proteins.[1][4][5][6]

-

mRNA Export and Localization: The EJC interacts with various export factors to facilitate the transport of mature mRNA from the nucleus to the cytoplasm. It also plays a role in directing specific mRNAs to their correct subcellular locations.[1]

-

Translation Enhancement: The presence of an EJC on an mRNA can enhance its translational efficiency, although the precise mechanisms are still being elucidated.[1]

This compound and Selective eIF4A3 Inhibitors: Mechanism of Action

While specific information regarding "this compound" is not available in the public domain, a class of potent and selective allosteric inhibitors of eIF4A3, the 1,4-diacylpiperazine derivatives, has been identified and characterized. These inhibitors, for the purpose of this guide represented by compounds such as eIF4A3-IN-1 , serve as valuable tools to probe the function of eIF4A3 and the EJC.

These small molecules are not competitive with ATP but rather bind to an allosteric site on eIF4A3, inhibiting its ATPase and RNA helicase activities.[7] This inhibition prevents the conformational changes in eIF4A3 that are necessary for its function within the EJC and other processes. The primary consequence of this inhibition is the disruption of EJC-dependent pathways.

Quantitative Data on Selective eIF4A3 Inhibitors

The following table summarizes key quantitative data for representative selective eIF4A3 inhibitors from the 1,4-diacylpiperazine class.

| Compound | Target | Assay Type | IC50 | Notes | Reference |

| Inhibitor 1o | eIF4A3 | ATPase Activity | 0.1 µM (0.06–0.15) | Highly selective over other eIF4A family members. | [6][8] |

| Inhibitor 1q | eIF4A3 | ATPase Activity | 0.14 µM (0.09–0.22) | Highly selective over other eIF4A family members. | [6][8] |

| EJC-i | eIF4A3 | ATPase Activity | Not specified | A 1,4-diacylpiperazine derivative that selectively inhibits eIF4A3 ATPase activity. | [1] |

Effects on Exon Junction Complex Formation and Function

Inhibition of eIF4A3's enzymatic activity by selective inhibitors leads to a cascade of effects on EJC-dependent processes:

-

Impaired NMD: By inhibiting eIF4A3, the proper assembly and function of the EJC are compromised. This leads to a failure to efficiently recognize and degrade transcripts containing PTCs, resulting in the stabilization of these aberrant mRNAs.[4][6]

-

Alterations in Splicing: Pharmacological inhibition of eIF4A3 can lead to class-specific splicing defects.[5] This suggests that eIF4A3, and by extension the EJC, has a role in regulating alternative splicing events.

-

Cell Cycle Arrest: Inhibition of eIF4A3 has been shown to induce a G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] This is linked to the role of the EJC in regulating the expression of genes involved in cell cycle progression.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of eIF4A3 inhibitors on EJC formation and function.

Luciferase-Based NMD Reporter Assay

This assay is used to quantitatively measure the activity of the NMD pathway in living cells.

Principle: A dual-luciferase reporter plasmid is constructed. One reporter (e.g., Renilla luciferase) contains a premature termination codon (PTC), making its mRNA a substrate for NMD. The other reporter (e.g., Firefly luciferase) serves as an internal control. Inhibition of NMD will lead to an increase in the expression of the PTC-containing reporter, which can be measured as an increase in its luciferase activity relative to the control.[9][10][11]

Protocol:

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Transfect the cells with the dual-luciferase NMD reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of the eIF4A3 inhibitor or a vehicle control (e.g., DMSO).

-

Cell Lysis: After a 24-48 hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Calculate the ratio of Renilla to Firefly luciferase activity for each condition. An increase in this ratio in the presence of the inhibitor indicates NMD inhibition.

eIF4A3 ATPase Activity Assay

This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis activity of eIF4A3.

Principle: The ATPase activity of recombinant eIF4A3 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP. A common method is the malachite green assay, where the malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.[12][13]

Protocol:

-

Reaction Setup: In a 96-well plate, set up reactions containing recombinant human eIF4A3, a suitable reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl, and DTT), and varying concentrations of the eIF4A3 inhibitor.

-

Initiation: Initiate the reaction by adding ATP and poly(U) RNA (to stimulate ATPase activity).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the released phosphate by adding the malachite green reagent.

-

Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) of EJC Components

This technique is used to determine if an inhibitor disrupts the interaction between eIF4A3 and other core EJC proteins.[14][15][16]

Principle: An antibody specific to one EJC component (e.g., eIF4A3) is used to pull down that protein from a cell lysate. If other proteins are part of the same complex, they will be pulled down as well and can be detected by Western blotting.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the eIF4A3 inhibitor or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against a core EJC protein (e.g., anti-eIF4A3) overnight at 4°C.

-

Complex Capture: Add protein A/G-conjugated beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against other EJC components (e.g., anti-MAGOH, anti-RBM8A) to assess their co-precipitation with the target protein.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical EJC formation pathway and the point of intervention for selective eIF4A3 inhibitors.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pull-down assays [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. life-science-alliance.org [life-science-alliance.org]

- 9. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. ATPase activity assay [protocols.io]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. assaygenie.com [assaygenie.com]

- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of eIF4A3 in Cancer Progression with Small Molecule Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC), a dynamic multi-protein assembly with critical roles in mRNA splicing, transport, and surveillance through nonsense-mediated decay (NMD).[1][2] Mounting evidence implicates the overexpression of eIF4A3 in the progression of numerous cancers, including glioblastoma, hepatocellular carcinoma, and breast cancer, where it is often associated with poor prognosis.[1][3] This guide provides a comprehensive overview of the function of eIF4A3 in cancer and details the use of selective small molecule inhibitors, such as eIF4A3-IN-1 and eIF4A3-IN-2, as chemical probes to investigate its oncogenic roles. We present key quantitative data, detailed experimental protocols for the characterization of these inhibitors, and visual representations of the underlying molecular pathways to empower researchers in this critical area of cancer biology. While the specific inhibitor eIF4A3-IN-15 is noted as a commercially available Silvestrol analogue, a lack of primary scientific literature precludes its in-depth discussion in this guide.

The Role of eIF4A3 in Cancer Progression

eIF4A3 is an ATP-dependent RNA helicase that plays a pivotal role in post-transcriptional gene regulation.[1] As a central component of the EJC, it influences the fate of messenger RNA (mRNA) transcripts, thereby impacting a wide array of cellular processes. In the context of cancer, the dysregulation of eIF4A3 activity contributes to several hallmarks of malignancy:

-

Altered Gene Expression: eIF4A3's interaction with long non-coding RNAs (lncRNAs) can modulate the stability and translation of key oncogenes and tumor suppressor mRNAs.[1][4]

-

Cell Cycle Dysregulation: eIF4A3 has been shown to influence the expression of critical cell cycle regulators, such as CDK1 and CDK2, thereby promoting uncontrolled cell proliferation.[2][4]

-

Inhibition of Apoptosis: By modulating the splicing of apoptosis-related genes like Bcl-x, eIF4A3 can tip the balance towards cell survival.[3][5]

-

Promotion of Metastasis: eIF4A3 has been implicated in the regulation of genes involved in cell migration and invasion, contributing to the metastatic cascade.[2]

-

Nonsense-Mediated Decay (NMD) Inhibition: As a key player in NMD, a cellular quality control mechanism that degrades transcripts with premature termination codons, inhibition of eIF4A3 can lead to the stabilization of certain mRNAs, some of which may have oncogenic potential.[1][6]

Selective eIF4A3 Inhibitors: Tools for Research

The development of selective small molecule inhibitors of eIF4A3 has provided powerful tools to dissect its function in cancer biology and to explore its potential as a therapeutic target. This guide focuses on two well-characterized inhibitors, eIF4A3-IN-1 and eIF4A3-IN-2.

eIF4A3-IN-1 (Compound 53a)

eIF4A3-IN-1 is a 1,4-diacylpiperazine derivative that acts as a selective, non-ATP-competitive inhibitor of eIF4A3.[2] It has been shown to inhibit the ATPase activity of eIF4A3 and suppress NMD in cellular assays.

eIF4A3-IN-2

eIF4A3-IN-2 is another selective, allosteric inhibitor of eIF4A3 that has demonstrated potent inhibition of its ATPase and helicase activities.[7]

This compound

This compound is commercially described as a Silvestrol analogue that interferes with the assembly of the eIF4F translation complex. However, to date, there is a lack of peer-reviewed scientific literature detailing its specific mechanism of action, selectivity for eIF4A3, or its effects in cancer models.

Quantitative Data for eIF4A3 Inhibitors

The following tables summarize key quantitative data for the well-characterized eIF4A3 inhibitors.

| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50/Kd | Reference |

| eIF4A3-IN-1 | ATPase Inhibition | Recombinant eIF4A3 | IC50: 0.26 µM | [8] |

| Binding Affinity | Recombinant eIF4A3 | Kd: 0.043 µM | [8] | |

| NMD Reporter Assay | HEK293T cells | Effective at 3-10 µM | [8] | |

| Cell Viability | HepG2 | Effective at 3 nM | [8] | |

| Cell Viability | Hep3B | Effective at 3 nM | [8] | |

| Cell Viability | SNU-387 | Effective at 3 nM | [8] | |

| eIF4A3-IN-2 | ATPase Inhibition | Recombinant eIF4A3 | IC50: 110 nM | |

| This compound | myc-LUC Reporter | MDA-MB-231 cells | EC50: 11 nM | |

| tub-LUC Reporter | MDA-MB-231 cells | EC50: 700 nM | ||

| Growth Inhibition | MDA-MB-231 cells | EC50: 120 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize eIF4A3 inhibitors.

eIF4A3 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of recombinant eIF4A3.

Materials:

-

Recombinant human eIF4A3 protein

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

-

ATP

-

Poly(U) RNA

-

Malachite Green Phosphate Assay Kit

Procedure:

-

Prepare a reaction mixture containing assay buffer, poly(U) RNA, and recombinant eIF4A3.

-

Add the test compound (e.g., eIF4A3-IN-1) at various concentrations.

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

-

Calculate the IC50 value from the dose-response curve.

Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This cell-based assay quantifies the ability of an inhibitor to suppress NMD.

Materials:

-

HEK293T cells

-

Dual-luciferase reporter plasmid containing a Renilla luciferase gene with a premature termination codon (PTC) and a firefly luciferase gene as an internal control.

-

Lipofectamine 2000 or a similar transfection reagent.

-

Dual-Glo Luciferase Assay System.

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect the cells with the dual-luciferase reporter plasmid.

-

After 24 hours, treat the cells with the test compound at various concentrations.

-

Incubate for an additional 6-24 hours.

-

Measure Renilla and firefly luciferase activities using the Dual-Glo Luciferase Assay System.

-

Calculate the ratio of Renilla to firefly luciferase activity. An increase in this ratio indicates inhibition of NMD.

Cell Viability Assay (MTT Assay)

This assay determines the effect of an eIF4A3 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MDA-MB-231)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at a range of concentrations.

-

Incubate for the desired time period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Western Blot Analysis

This technique is used to detect changes in the protein levels of eIF4A3 and downstream signaling molecules upon inhibitor treatment.

Materials:

-

Cancer cells treated with or without the eIF4A3 inhibitor.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-eIF4A3, anti-phospho-AKT, anti-cleaved PARP).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of eIF4A3 inhibitors in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Cancer cell line for tumor implantation.

-

eIF4A3 inhibitor formulated for in vivo administration.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the eIF4A3 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

eIF4A3 in the Exon Junction Complex and NMD Pathway

Caption: eIF4A3 is a core component of the EJC, which is involved in NMD.

Role of eIF4A3 in Cancer-Related Signaling

Caption: eIF4A3 influences key cancer signaling pathways.

Workflow for Characterizing an eIF4A3 Inhibitor

Caption: A typical workflow for characterizing a novel eIF4A3 inhibitor.

Conclusion

eIF4A3 has emerged as a significant player in the progression of multiple cancers, making it an attractive target for therapeutic intervention. The development of selective inhibitors like eIF4A3-IN-1 and eIF4A3-IN-2 has provided invaluable tools for elucidating its complex roles in cancer biology. This technical guide offers a foundational understanding of eIF4A3's function, quantitative data on its inhibitors, and detailed experimental protocols to aid researchers in their investigation of this promising therapeutic target. Further research into the development and characterization of potent and selective eIF4A3 inhibitors holds the potential to translate these fundamental discoveries into novel and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Analysis of Gene Expression Alteration and Co-Expression Network of Eukaryotic Initiation Factor 4A-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Impact of Selective eIF4A3 Inhibition on Alternative Splicing Events

Disclaimer: The specific inhibitor "eIF4A3-IN-15" was not identified in the public scientific literature. This guide provides a comprehensive overview of the impact of potent, selective, and well-characterized allosteric eIF4A3 inhibitors, such as T-595 and T-202, on alternative splicing, based on published research. The findings presented are considered representative of the effects of selective eIF4A3 inhibition.

Introduction: eIF4A3 as a Therapeutic Target

Eukaryotic initiation factor 4A-3 (eIF4A3), also known as DDX48, is a DEAD-box RNA helicase that serves as a core component of the Exon Junction Complex (EJC).[1][2] Unlike its paralogs eIF4A1 and eIF4A2, which are primarily involved in translation initiation, eIF4A3 plays a crucial role in post-transcriptional gene regulation.[1][3] The EJC is deposited onto messenger RNA (mRNA) approximately 20-24 nucleotides upstream of exon-exon junctions during splicing.[2][4] This complex is fundamental to mRNA metabolism, influencing processes such as pre-mRNA splicing, nonsense-mediated mRNA decay (NMD), and mRNA transport.[1][2]

Given its central role in RNA processing and its frequent dysregulation in diseases like cancer, eIF4A3 has emerged as a compelling therapeutic target.[1][5] The development of small molecule inhibitors that selectively target the helicase activity of eIF4A3 allows for the precise dissection of its functions and presents a promising avenue for therapeutic intervention. This guide details the molecular impact of such inhibitors on alternative splicing events.

Mechanism of Action of Selective eIF4A3 Inhibitors

Selective eIF4A3 inhibitors are typically allosteric modulators. They do not bind to the ATP- or RNA-binding pockets but rather to a different site on the protein. This binding event induces a conformational change that locks the helicase in an inactive state, inhibiting its ATP-dependent RNA unwinding activity without disrupting the core EJC assembly.[6][7] This precise mechanism allows for the targeted disruption of eIF4A3's functions in RNA metabolism.

References

- 1. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 2. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. The exon junction complex core factor eIF4A3 is a key regulator of HPV16 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spliceosomal profiling identifies EIF4A3 as a novel oncogene in hepatocellular carcinoma acting through the modulation of FGFR4 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Unraveling the Molecular Machinery: A Technical Guide to the Structural Basis of eIF4A3 Inhibition

For Immediate Release

A Deep Dive into the Inhibition of a Key Regulator in RNA Metabolism

This technical guide offers an in-depth exploration of the structural and mechanistic principles underlying the inhibition of the eukaryotic initiation factor 4A3 (eIF4A3). eIF4A3, a DEAD-box RNA helicase, is a pivotal component of the Exon Junction Complex (EJC), which plays a crucial role in post-transcriptional gene regulation, including nonsense-mediated mRNA decay (NMD). Due to its significant role in cellular processes, eIF4A3 has emerged as a compelling target for therapeutic intervention in various diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of eIF4A3 inhibition.

The Central Role of eIF4A3 in RNA Metabolism

Eukaryotic initiation factor 4A3 (eIF4A3) is an ATP-dependent RNA helicase that is essential for the assembly and function of the Exon Junction Complex (EJC).[1] The EJC is a dynamic multi-protein complex deposited onto messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of exon-exon junctions. This complex serves as a molecular beacon, influencing downstream processes such as mRNA export, localization, translation, and, critically, nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs).

The core of the EJC consists of eIF4A3, the MAGOH-RBM8A heterodimer, and CASC3.[1] eIF4A3 is the enzymatic engine of the complex, utilizing the energy from ATP hydrolysis to remodel RNA and associated proteins. Its activity is tightly regulated by its binding partners. For instance, the MAGOH-RBM8A dimer locks eIF4A3 in a closed, ATP-bound state on mRNA, thereby inhibiting its ATPase activity and stabilizing the EJC.[1]

The Structural Architecture of eIF4A3: A Tale of Two Conformations

The structure of eIF4A3 is characteristic of the DEAD-box helicase family, featuring two RecA-like domains connected by a flexible linker. These domains adopt distinct conformations depending on the binding of ATP and RNA, transitioning between an "open" and a "closed" state.

-

Open Conformation: In the absence of ATP and RNA, or when bound to ADP, eIF4A3 exists in an open conformation. In this state, the two RecA-like domains are separated, exhibiting low affinity for RNA.

-

Closed Conformation: Upon binding ATP and RNA, eIF4A3 transitions to a closed conformation. This conformational change brings the two domains together, creating a high-affinity binding site for RNA and enabling its helicase activity.

This conformational flexibility is central to its function and presents distinct opportunities for therapeutic intervention.

Mechanisms of eIF4A3 Inhibition: Targeting a Dynamic Engine

The inhibition of eIF4A3 can be achieved through two primary mechanisms:

-

ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of eIF4A3, directly competing with endogenous ATP. By preventing ATP binding, these molecules block the energy source required for the conformational changes and helicase activity of eIF4A3.

-

Allosteric Inhibition: Allosteric inhibitors bind to a site on the protein distinct from the ATP-binding pocket.[1][2] This binding event induces a conformational change in eIF4A3 that prevents its normal function. For example, an allosteric inhibitor might lock the enzyme in an inactive conformation or interfere with its interaction with RNA or other EJC components.

Recent research has led to the discovery of potent and selective inhibitors for eIF4A3, with some exhibiting noncompetitive inhibition with respect to ATP or RNA, suggesting an allosteric mechanism.[2]

Structural Insights into Inhibition: A Case Study of Known Inhibitors

While a co-crystal structure of a small molecule inhibitor bound to eIF4A3 is not yet publicly available, studies on compounds such as 1,4-diacylpiperazine derivatives have provided valuable insights into the structural basis of allosteric inhibition. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) has been employed to map the binding site of these inhibitors.[2] These studies suggest that the inhibitors bind to an allosteric pocket, inducing a conformational change that ultimately suppresses the ATPase and helicase activities of eIF4A3.[2]

Quantitative Analysis of eIF4A3 Inhibitors

The potency of eIF4A3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The table below summarizes publicly available data for representative eIF4A3 inhibitors.

| Compound Class | Inhibition Type | Assay | IC50 (µM) | Reference |

| 1,4-diacylpiperazine derivative (Compound 53a) | Allosteric | eIF4A3 ATPase | 0.20 | [3] |

| 1,4-diacylpiperazine derivative (Compound 52a) | Allosteric | eIF4A3 ATPase | 0.26 | [3] |

| ATP-competitive inhibitor (Compound 18) | ATP-competitive | eIF4A3 ATPase | 0.97 | [3] |

Key Experimental Protocols for Characterizing eIF4A3 Inhibitors

The following are detailed methodologies for key experiments used to identify and characterize eIF4A3 inhibitors.

Recombinant eIF4A3 Expression and Purification

-

Construct Generation: The cDNA encoding human eIF4A3 is cloned into an expression vector (e.g., pET series) with an N-terminal or C-terminal purification tag (e.g., His6-tag, GST-tag).

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or β-mercaptoethanol), protease inhibitors, and lysozyme. The cells are then lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). The column is washed extensively to remove unbound proteins.

-

Tag Cleavage and Further Purification: If necessary, the purification tag is cleaved by a specific protease (e.g., TEV or thrombin). The protein is then further purified by ion-exchange and/or size-exclusion chromatography to achieve high purity.

-

Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford or BCA).

eIF4A3 ATPase Activity Assay

The ATPase activity of eIF4A3 can be measured using a variety of methods that detect the release of inorganic phosphate (Pi) or ADP. A common method is the NADH-coupled ATPase assay.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., HEPES), MgCl2, KCl, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

-

Enzyme and Inhibitor: Purified eIF4A3 and varying concentrations of the test inhibitor are added to the reaction mixture.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Measurement: The hydrolysis of ATP to ADP by eIF4A3 is coupled to the oxidation of NADH by LDH. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm over time using a plate reader.

-

Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

eIF4A3 Helicase Activity Assay

A fluorescence-based assay is commonly used to measure the RNA unwinding activity of eIF4A3.

-

RNA Substrate: A partially double-stranded RNA substrate is prepared by annealing a short fluorescently labeled RNA oligonucleotide (e.g., with Cy3) to a longer complementary RNA strand that has a quencher molecule (e.g., BHQ) at a position that quenches the fluorophore's signal when the duplex is formed.

-

Reaction Mixture: The reaction is set up in a buffer containing the RNA substrate, purified eIF4A3, ATP, and varying concentrations of the inhibitor.

-

Measurement: The unwinding of the RNA duplex by eIF4A3 separates the fluorophore and the quencher, resulting in an increase in fluorescence intensity. This increase is monitored in real-time using a fluorometer.

-

Data Analysis: The initial rate of RNA unwinding is determined from the fluorescence signal. The effect of the inhibitor is assessed by comparing the unwinding rates in the presence and absence of the compound.

Cellular Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

A luciferase-based reporter assay is a common method to assess the effect of inhibitors on NMD in a cellular context.

-

Reporter Constructs: Cells are co-transfected with two reporter plasmids. One plasmid expresses a firefly luciferase mRNA containing a premature termination codon (PTC), making it a substrate for NMD. The second plasmid expresses a Renilla luciferase mRNA without a PTC, serving as an internal control for transfection efficiency and general translation.

-

Cell Treatment: Transfected cells are treated with varying concentrations of the eIF4A3 inhibitor or a vehicle control.

-

Luciferase Assay: After a defined incubation period, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated for each condition. Inhibition of NMD by the compound will lead to an increase in the level of the PTC-containing firefly luciferase mRNA and, consequently, an increase in its protein activity. The IC50 for NMD inhibition is determined from the dose-response curve.[4]

Visualizing the Landscape of eIF4A3 Function and Inhibition

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to eIF4A3.

Caption: Role of eIF4A3 in the EJC and NMD pathway.

Caption: Experimental workflow for eIF4A3 inhibitor characterization.

Caption: Mechanisms of eIF4A3 inhibition.

Conclusion and Future Perspectives

The structural and functional intricacies of eIF4A3 provide a fertile ground for the development of targeted therapeutics. While significant progress has been made in identifying both ATP-competitive and allosteric inhibitors, a detailed understanding of their binding modes at the atomic level remains a key objective. Future efforts in obtaining co-crystal structures of eIF4A3 with potent inhibitors will be instrumental in guiding structure-based drug design and the development of next-generation therapeutics targeting the multifaceted roles of eIF4A3 in human health and disease.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A GFP-based reporter system to monitor nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: In Vitro Helicase Assay for the Characterization of eIF4A3 Inhibitors

An application note and protocol for the in vitro analysis of eIF4A3 helicase activity using a selective inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eukaryotic initiation factor 4A-3 (eIF4A3) is a member of the DEAD-box family of RNA helicases and a core component of the exon junction complex (EJC).[1][2] The EJC is assembled on spliced mRNAs and plays crucial roles in post-transcriptional processes such as mRNA export, localization, translation, and nonsense-mediated mRNA decay (NMD).[1][3] eIF4A3 possesses ATP-dependent RNA helicase activity, which is essential for its functions.[4][5] Given its involvement in various cellular processes and its association with diseases like cancer, eIF4A3 has emerged as a promising target for therapeutic intervention.[6][7]

This document provides a detailed protocol for an in vitro helicase assay to characterize the activity of inhibitors targeting eIF4A3. While the specific inhibitor "eIF4A3-IN-15" was not found in the reviewed literature, this protocol is based on established methods for potent and selective eIF4A3 inhibitors and can be adapted for novel compounds. The assay described here utilizes a fluorescence-based method to monitor the unwinding of a duplex RNA substrate, providing a quantitative measure of helicase activity.

Mechanism of Action of eIF4A3

eIF4A3, as an RNA helicase, utilizes the energy from ATP hydrolysis to unwind RNA secondary structures.[3] This activity is integral to its role within the EJC, where it is thought to remodel RNA and RNA-protein complexes.[5] Inhibition of the helicase or ATPase activity of eIF4A3 can disrupt EJC function and processes like NMD.[8] Small molecule inhibitors can achieve this by binding to the ATP-binding site (ATP-competitive) or to an allosteric site, which prevents the conformational changes necessary for helicase function.[8]

Quantitative Data on eIF4A3 Inhibitors

The following table summarizes the inhibitory activity of several known eIF4A3 inhibitors. This data is provided for comparative purposes.

| Compound Name | Inhibition Type | Target | IC50 (µM) | Assay Type |

| Compound 53a | Not Specified | eIF4A3 | 0.20 | ATPase Assay |

| Compound 52a | Not Specified | eIF4A3 | 0.26 | ATPase Assay |

| Compound 2 | Allosteric (Non-competitive with ATP) | eIF4A3 | 0.11 | Not Specified |

| Compound 18 | ATP-competitive | eIF4A3 | 0.97 | ATPase Assay |

| Compound 1o | Not Specified | eIF4A3 | 0.1 | Not Specified |

| Compound 1q | Not Specified | eIF4A3 | 0.14 | Not Specified |

Experimental Protocols

Principle of the Fluorescence-Based Helicase Assay

This assay measures the helicase activity of eIF4A3 by monitoring the separation of a duplex RNA substrate. The substrate consists of a longer, unlabeled RNA strand and a shorter, fluorescently labeled (e.g., with Cy3) complementary strand. A quencher molecule is positioned nearby, so that in the duplex form, the fluorescence of the reporter dye is quenched. Upon addition of eIF4A3 and ATP, the helicase unwinds the duplex, releasing the fluorescently labeled strand and causing a measurable increase in fluorescence intensity. The rate of this increase is proportional to the helicase activity.

Materials and Reagents

-

Enzyme: Recombinant human eIF4A3 protein

-

Inhibitor: this compound (or other selective eIF4A3 inhibitor)

-

Substrate: Custom-synthesized RNA oligonucleotides (e.g., from a commercial supplier).

-

Fluorescent Strand (F-strand): 5'-Cy3-[RNA sequence]-3'

-

Quencher Strand (Q-strand): 5'-[RNA sequence with internal quencher modification]-[RNA sequence]-3'

-

-

Buffers and Solutions:

-

Annealing Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl

-

Helicase Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

ATP Stock Solution: 100 mM ATP in nuclease-free water (pH 7.5)

-

Inhibitor Stock Solution: 10 mM this compound in DMSO

-

Nuclease-free water

-

-

Equipment:

-

Fluorometer or plate reader capable of real-time kinetic measurements (excitation/emission wavelengths appropriate for Cy3, e.g., ~550 nm / ~570 nm)

-

Thermomixer or heat block

-

Low-volume, black microplates (e.g., 384-well)

-

Standard laboratory equipment (pipettes, tubes, etc.)

-

Procedure

1. Preparation of Duplex RNA Substrate

-

Resuspend the F-strand and Q-strand oligonucleotides in nuclease-free water to a final concentration of 100 µM.

-

In a microcentrifuge tube, combine equal molar amounts of the F-strand and Q-strand in Annealing Buffer. For example, mix 10 µL of 100 µM F-strand with 10 µL of 100 µM Q-strand in 80 µL of Annealing Buffer to get a 10 µM duplex stock.

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature over 1-2 hours to ensure proper annealing.

-

Store the annealed duplex RNA substrate at -20°C.

2. In Vitro Helicase Assay

-

Prepare the Reaction Mix: On the day of the experiment, prepare a master mix of the reaction components in the Helicase Assay Buffer. The final concentrations in the reaction should be:

-

25 nM duplex RNA substrate

-

5 mM ATP

-

Desired concentration of recombinant eIF4A3 (e.g., 50-200 nM, to be optimized)

-

-

Set up the Plate:

-

Prepare serial dilutions of this compound in DMSO. Then, dilute these into the Helicase Assay Buffer. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

-

Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

-

Add the reaction mix containing the duplex RNA substrate and ATP to each well.

-

-

Initiate the Reaction:

-

Initiate the helicase reaction by adding the eIF4A3 enzyme to each well.

-

Immediately place the plate in the fluorometer.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for Cy3.

-

Include the following controls:

-

No Enzyme Control: Reaction mix with substrate and ATP, but no eIF4A3. This determines the background fluorescence.

-

No ATP Control: Reaction mix with substrate and eIF4A3, but no ATP. This confirms the ATP-dependence of the helicase activity.

-

Positive Control: Reaction with eIF4A3 and ATP, but with vehicle (DMSO) instead of inhibitor. This represents 100% activity.

-

100% Unwound Control: A well containing only the F-strand at the same concentration as in the duplex, to determine the maximum fluorescence signal.

-

-

3. Data Analysis

-

Subtract the background fluorescence (No Enzyme Control) from all readings.

-

Determine the initial rate of the reaction (the linear phase of the fluorescence increase) for each inhibitor concentration.

-

Normalize the rates to the positive control (vehicle-treated) to calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value of the inhibitor.

Visualizations

Mechanism of eIF4A3 Inhibition

Caption: Mechanism of eIF4A3 helicase activity and its inhibition.

Experimental Workflow for In Vitro Helicase Assay

Caption: Workflow for the fluorescence-based in vitro helicase assay.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. uniprot.org [uniprot.org]

- 4. academic.oup.com [academic.oup.com]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for eIF4A3-IN-15 in Cell-Based NMD Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense-Mediated mRNA Decay (NMD) is a critical cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs). This process prevents the translation of potentially harmful truncated proteins. The DEAD-box RNA helicase eIF4A3 is a core component of the Exon Junction Complex (EJC), which is deposited on spliced mRNAs and plays a pivotal role in marking transcripts for NMD. Inhibition of eIF4A3 has emerged as a promising strategy for studying and therapeutically targeting NMD.

eIF4A3-IN-15 is a selective inhibitor of eIF4A3 that has been shown to suppress NMD activity in cell-based assays.[1] These application notes provide detailed protocols for utilizing this compound in both dual-luciferase and GFP-based NMD reporter assays to monitor and quantify NMD inhibition.

Mechanism of Action of eIF4A3 in NMD

eIF4A3 is a fundamental component of the EJC, a protein complex that is deposited upstream of exon-exon junctions during pre-mRNA splicing.[2][3] The EJC serves as a molecular mark on spliced mRNAs and is central to the process of NMD.[3] When a ribosome translating an mRNA encounters a PTC and stalls, the presence of a downstream EJC triggers the recruitment of the NMD machinery, including the key factor UPF1.[4] This assembly leads to the degradation of the aberrant mRNA.

Chemical inhibition of eIF4A3 disrupts the formation and function of the EJC.[1] This disruption, in turn, prevents the efficient recruitment of UPF1 to PTC-containing transcripts, thereby inhibiting NMD and leading to the stabilization and increased expression of these target mRNAs.[4]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, a selective eIF4A3 inhibitor.

| Parameter | Value | Reference |

| IC50 | 0.26 µM | [1] |

| Kd | 0.043 µM | [1] |

| Effective Concentration in Cell-Based NMD Reporter Assays | 3 - 10 µM | [1] |

| Molecular Weight | 588.88 g/mol | [1] |

| CAS Number | 2095486-67-0 | [1] |

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Storage: Store the solid compound and DMSO stock solution at -20°C or -80°C for long-term stability.[1]

Protocol 1: Dual-Luciferase NMD Reporter Assay

This protocol utilizes a dual-luciferase reporter system where one luciferase (e.g., Firefly) is expressed from an NMD-sensitive transcript containing a PTC, and the other (e.g., Renilla) is expressed from a control, NMD-insensitive transcript. Inhibition of NMD will specifically increase the signal from the NMD-sensitive reporter.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Dual-luciferase NMD reporter plasmids (one with a PTC in the reporter gene, one control)

-

Transfection reagent

-

This compound

-

DMSO (vehicle control)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well or 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NMD-sensitive reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO. Remove the old medium from the cells and add the medium containing the compound or vehicle. A typical concentration range to test for this compound is 0.1 to 10 µM.[1]

-

Incubation with Compound: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[4]

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.

-

Add the Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[5]

-

-

Data Analysis:

-

For each well, calculate the ratio of the Firefly luciferase signal to the Renilla luciferase signal.

-

Normalize the ratios of the compound-treated wells to the average ratio of the vehicle-treated wells to determine the fold-change in NMD reporter activity.

-

Expected Results:

Treatment with this compound is expected to cause a dose-dependent increase in the Firefly/Renilla luciferase ratio, indicating the inhibition of NMD.

| Treatment | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) | Firefly/Renilla Ratio | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 10,000 | 50,000 | 0.20 | 1.0 |

| This compound (1 µM) | 25,000 | 51,000 | 0.49 | 2.45 |

| This compound (3 µM) | 55,000 | 49,000 | 1.12 | 5.60 |

| This compound (10 µM) | 90,000 | 50,500 | 1.78 | 8.90 |

Protocol 2: GFP-Based NMD Reporter Assay

This protocol uses a reporter construct where GFP is expressed from an NMD-sensitive transcript. Inhibition of NMD leads to an increase in GFP fluorescence, which can be quantified by flow cytometry or fluorescence microscopy.[6][7]

Materials:

-

Mammalian cell line (e.g., HeLa, U2OS)

-

GFP-NMD reporter plasmid

-

Transfection reagent

-

This compound

-

DMSO (vehicle control)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Transfection: Follow steps 1 and 2 from the dual-luciferase protocol, using the GFP-NMD reporter plasmid. It is also recommended to have a control plasmid expressing GFP from an NMD-insensitive transcript.

-

Incubation: Incubate the cells for 24-48 hours.

-

Compound Treatment: Treat the cells with this compound or vehicle as described in step 4 of the dual-luciferase protocol.

-

Incubation with Compound: Incubate for a longer period, typically 24-48 hours, to allow for sufficient GFP accumulation.

-

Analysis:

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Analyze the GFP fluorescence of the cell population using a flow cytometer.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize the increase in GFP expression.

-

-

Data Analysis:

-

For flow cytometry data, determine the mean fluorescence intensity (MFI) of the GFP signal for each condition.

-

Normalize the MFI of the compound-treated samples to the MFI of the vehicle-treated samples.

-

Expected Results:

A dose-dependent increase in the percentage of GFP-positive cells and/or the mean fluorescence intensity will be observed upon treatment with this compound.

| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 500 | 1.0 |

| This compound (1 µM) | 1200 | 2.4 |

| This compound (3 µM) | 2800 | 5.6 |

| This compound (10 µM) | 4500 | 9.0 |

Troubleshooting and Considerations

-

Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed effects are not due to cytotoxicity of this compound at the tested concentrations.

-

Transfection Efficiency: Optimize transfection conditions to achieve high efficiency for the chosen cell line, as this will impact the dynamic range of the reporter assay.

-

Reporter Construct Design: The sensitivity of the NMD reporter assay can be influenced by the specific design of the reporter construct, including the location of the PTC and the presence of introns.

-

Confirmation of NMD Inhibition: To confirm that the observed reporter upregulation is due to NMD inhibition, consider measuring the levels of known endogenous NMD substrates by qRT-PCR.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the mechanism and consequences of NMD inhibition in a cellular context.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. uniprot.org [uniprot.org]

- 3. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 6. A GFP-based reporter system to monitor nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for eIF4A3 Inhibitor Treatment in Cancer Cell Lines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of eIF4A3 inhibitors, exemplified by compounds such as eIF4A3-IN-1, for the treatment of cancer cell lines.

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase and a core component of the exon junction complex (EJC), playing a crucial role in various aspects of RNA metabolism, including splicing, transport, and nonsense-mediated mRNA decay (NMD).[1][2] In many cancers, eIF4A3 is overexpressed and contributes to tumor progression, making it a promising therapeutic target.[3][4] Small molecule inhibitors of eIF4A3 have been developed to probe its function and for their potential as anticancer agents.[1][5][6][7][8] These inhibitors have been shown to induce cell cycle arrest, apoptosis, and inhibit tumor cell proliferation.[1][8][9]

This document provides detailed protocols for evaluating the effects of eIF4A3 inhibitors on cancer cell lines, focusing on cell viability, signaling pathway modulation, and gene expression analysis.

Data Presentation

The following tables summarize the quantitative data reported for the selective eIF4A3 inhibitor, eIF4A3-IN-1.

Table 1: Inhibitory Activity of eIF4A3-IN-1

| Parameter | Value | Reference |

| IC50 | 0.26 µM | [10] |

| Kd | 0.043 µM | [10] |

Table 2: Effects of eIF4A3-IN-1 on Hepatocellular Carcinoma Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| HepG2 | Cell Viability | 3 nM - 10 µM | Significantly decreased | [10] |

| Hep3B | Cell Viability | 3 nM - 10 µM | Significantly decreased | [10] |

| SNU-387 | Cell Viability | 3 nM - 10 µM | Significantly decreased | [10] |

| HepG2, Hep3B, SNU-387 | Colony Formation | 3 nM | Inhibited | [10] |

| HepG2, Hep3B, SNU-387 | Tumorsphere Size | 3 nM | Inhibited | [10] |

Signaling Pathways and Experimental Workflows

eIF4A3-Mediated Signaling Pathway

Inhibition of eIF4A3 has been shown to impact several key signaling pathways involved in cancer progression. One of the notable pathways affected is the PI3K-AKT-ERK1/2-P70S6K pathway, which is crucial for cell proliferation, survival, and growth.[11] eIF4A3 can also regulate the cell cycle and apoptosis through various cancer-related signaling pathways, including the TNF-α/NF-κB pathway.[3]

Caption: eIF4A3 signaling pathway and points of intervention by inhibitors.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of an eIF4A3 inhibitor in cancer cell lines.

Caption: A generalized workflow for testing eIF4A3 inhibitors.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is for determining the cytotoxic effects of an eIF4A3 inhibitor on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, Hep3B, SNU-387)

-

Complete cell culture medium

-

96-well plates

-

eIF4A3 inhibitor stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[12]

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the eIF4A3 inhibitor in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

For MTT Assay:

-

For MTS Assay:

-

Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.[12][14]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway

This protocol is for assessing the effect of eIF4A3 inhibition on key proteins in the PI3K/AKT signaling pathway.

Materials:

-

Cancer cell lines

-

6-well plates

-

eIF4A3 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the eIF4A3 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

-

Quantify the band intensities and normalize to a loading control like β-actin.

RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for analyzing global gene expression changes in response to eIF4A3 inhibition.

Materials:

-

Cancer cell lines

-

eIF4A3 inhibitor

-

RNA extraction kit (e.g., RNeasy Kit)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

RNA-Seq library preparation kit

-

Next-generation sequencing (NGS) platform

Protocol:

-

Treat cells with the eIF4A3 inhibitor as described for Western blotting.

-

Extract total RNA from the cells using an RNA extraction kit, including a DNase I treatment step to remove genomic DNA.

-

Assess the quality and quantity of the extracted RNA.

-

Prepare RNA-Seq libraries from high-quality RNA samples according to the manufacturer's protocol.[16] This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequence the libraries on an NGS platform.[17]

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between treated and control samples.

-

Conduct pathway and gene ontology enrichment analysis to identify biological processes affected by the inhibitor.[18]

-

References

- 1. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Analysis of Gene Expression Alteration and Co-Expression Network of Eukaryotic Initiation Factor 4A-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 5. researchgate.net [researchgate.net]